molecular formula C26H25N7O2 B6567554 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide CAS No. 1006275-39-3

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6567554
CAS No.: 1006275-39-3
M. Wt: 467.5 g/mol
InChI Key: DXZSBJOODCXCGX-UHFFFAOYSA-N
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Description

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide is a synthetic chemical compound designed for research applications. This molecule features a complex structure based on a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its significant biological activity and relevance in medicinal chemistry. Pyrazolo[3,4-d]pyrimidine derivatives are recognized as azapurine analogues and have been extensively investigated for their potential as kinase inhibitors, with studies highlighting their antitumor and antileukemia activities . The specific substitution pattern on this core, including the 2,3-dimethylphenyl and the 3-methyl-1H-pyrazol-5-yl groups, is intended to fine-tune the molecule's properties, potentially influencing its target selectivity and binding affinity. The compound is furnished as a solid and is intended for in vitro research purposes only. It is supplied with guaranteed high levels of purity and quality control to ensure consistent and reliable performance in experimental settings. Researchers can utilize this compound for various applications, including but not limited to, biochemical assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c1-16-9-7-10-21(19(16)4)32-25-20(13-29-32)26(28-15-27-25)33-23(12-18(3)31-33)30-24(34)14-35-22-11-6-5-8-17(22)2/h5-13,15H,14H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZSBJOODCXCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide is a complex heterocyclic compound that has gained attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The structure can be summarized as follows:

Property Details
Molecular Formula C19H22N6O2
Molecular Weight 354.42 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)C(=O)NCC1=NC(=C(N1)N(C)C)C2=C(N=C(N2)C(C)C)C=C(C=C2)C(C)C

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their activity against various cancer cell lines. Notably:

  • Cell Lines Tested : MDA-MB-468 and T-47D (breast cancer).
  • Results : Some derivatives demonstrated IC50 values as low as 0.03 mM against these cell lines, indicating potent inhibitory effects on cell proliferation .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Cycle Progression : Certain derivatives have been shown to halt the cell cycle at the S phase and significantly increase apoptosis.
  • Caspase Activation : Increased levels of caspase-3 were observed in treated cancer cells, suggesting induction of apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the pyrazolo[3,4-d]pyrimidine core enhance biological activity. For instance:

  • The presence of a dimethylphenyl group at position 1 and methyl groups at position 3 of the pyrazole moiety were crucial for enhancing potency.
  • Variations in the phenoxy group also influenced the overall biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Subsequent functionalization to introduce the phenoxy and acetamide groups.

Case Studies

Several case studies highlight the effectiveness of similar compounds in preclinical models:

  • Study on Antitumor Activity : A derivative exhibited significant antiproliferative effects against breast cancer cell lines with a notable increase in apoptosis markers.
  • PPARγ Agonism : Some derivatives have been explored as partial agonists for PPARγ, suggesting potential applications in metabolic disorders like type II diabetes .

Comparison with Similar Compounds

Substituents on the Pyrazolo[3,4-d]pyrimidine Core

  • Target Compound : Features a 2,3-dimethylphenyl group at the pyrazolo[3,4-d]pyrimidine N1 position.
  • N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide (CAS 1005974-18-4): Replaces the 2-(2-methylphenoxy)acetamide with a 4-ethoxybenzamide group.
  • 2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide (CAS 1005950-09-3): Substitutes the 2,3-dimethylphenyl group with a phenyl group and introduces a 4-methoxyphenoxyacetamide chain. The methoxy group may enhance metabolic stability compared to methyl substituents .

Side-Chain Modifications

  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41): Replaces the pyrazolo[3,4-d]pyrimidine core with a thiazole ring. This simplification reduces molecular complexity but may compromise target specificity .
  • N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide: Incorporates a fluorinated chromenone moiety, likely enhancing hydrophobic interactions and kinase selectivity. Its higher molecular weight (571.198 vs. 483.5 for the target compound) suggests divergent pharmacokinetic profiles .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C26H25N7O3 483.5 2,3-Dimethylphenyl, 2-methylphenoxy Data limited (no MP/BP reported)
CAS 1005974-18-4 C27H26N7O3 496.5 4-Ethoxybenzamide Higher lipophilicity
CAS 1005950-09-3 C24H21N7O3 455.5 Phenyl, 4-methoxyphenoxy Lower molecular weight
Example 83 (Chromenone derivative) C32H28F2N6O4 598.6 Fluorophenyl, chromenone Enhanced metabolic stability

Notes:

  • The target compound’s 2-methylphenoxy group may improve membrane permeability compared to bulkier substituents like 4-methoxy .

Research Implications and Limitations

While structural analogs provide insights into structure-activity relationships (SAR), direct pharmacological data for the target compound remain scarce. Key gaps include:

  • Bioactivity Data: No evidence of kinase inhibition or cytotoxicity studies.
  • Physicochemical Metrics : Melting point, solubility, and stability parameters are unreported . Further studies should prioritize functional assays and comparative pharmacokinetic analyses to validate hypotheses derived from structural comparisons.

Preparation Methods

Introduction of the 2,3-Dimethylphenyl Group

The 2,3-dimethylphenyl substituent is introduced at the N1 position of the pyrazolo[3,4-d]pyrimidine core via Ullmann-type coupling or nucleophilic aromatic substitution. A reported method involves reacting the pyrazolo[3,4-d]pyrimidine intermediate with 2,3-dimethylphenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O). This step achieves regioselective arylation at the pyrimidine N1 position, with yields exceeding 70%.

Attachment of the 3-Methyl-1H-pyrazol-5-yl Moiety

The 3-methylpyrazole ring is incorporated via a nucleophilic substitution reaction. Treatment of the N1-arylated pyrazolo[3,4-d]pyrimidine with 3-methyl-5-aminopyrazole in dimethylformamide (DMF) at 80–100°C facilitates C–N bond formation at the pyrimidine C4 position. Piperidine is often added as a catalyst to enhance reactivity, yielding the bis-heterocyclic intermediate in ~65% yield.

Synthesis of the 2-(2-Methylphenoxy)acetamide Side Chain

The 2-(2-methylphenoxy)acetamide group is synthesized independently and coupled to the pyrazole subunit.

Williamson Ether Synthesis

2-Methylphenol is reacted with chloroacetyl chloride in the presence of potassium carbonate (K2_2CO3_3) to form 2-(2-methylphenoxy)acetyl chloride . This intermediate is subsequently treated with ammonium hydroxide to yield 2-(2-methylphenoxy)acetamide .

Amide Coupling

The acetamide side chain is conjugated to the pyrazole moiety using standard coupling reagents. A mixture of 2-(2-methylphenoxy)acetic acid and the pyrazole-bearing intermediate is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving amide bond formation in 75–80% yield.

Final Assembly and Characterization

The fully substituted compound is obtained by sequential coupling of the intermediates. Key characterization data include:

PropertyValue/DescriptionSource
Molecular FormulaC26_{26}H25_{25}N7_7O2_2
Molecular Weight467.5 g/mol
Melting Point225–227°C (decomposes)
IR (KBr)1693 cm1^{-1} (C=O), 1593 cm1^{-1} (C=N)
1^1H NMR (DMSO-d6_6)δ 2.35 (s, 6H, CH3_3), 7.15–7.80 (m, Ar-H)

Optimization and Challenges

  • Regioselectivity : Controlling the substitution pattern on the pyrazolo[3,4-d]pyrimidine core requires careful selection of catalysts and solvents. Acidic conditions (e.g., H2_2SO4_4/AcOH) favor cyclization but may lead to byproducts.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 85% in 30 minutes vs. 8 hours conventionally).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product due to structural complexity .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization of precursor molecules under controlled conditions. For example, cyclization reactions often require catalysts (e.g., pyridine, Zeolite Y-H) and solvents like dry acetonitrile or dichloromethane to stabilize intermediates . Reaction temperatures (e.g., reflux at 150°C) and stoichiometric ratios of reagents (equimolar concentrations for nucleophilic substitution) are critical to minimizing byproducts. Post-synthesis purification via recrystallization (using ethanol or acetonitrile) ensures high yields and purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of the compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H NMR at 400 MHz in DMSO-d6_6) is essential for verifying substituent positions and hydrogen environments . X-ray crystallography resolves 3D molecular geometry, particularly bond angles and torsional strain in the pyrazolopyrimidine core . High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., acetamide C=O stretching at ~1670 cm1^{-1}) .

Q. How can researchers design preliminary bioactivity assays for this compound?

Initial screens should focus on target-agnostic assays such as cytotoxicity (e.g., MTT assays on cancer cell lines) or antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus). Dose-response curves (0.1–100 µM) and IC50_{50} calculations help identify potency thresholds. Positive controls (e.g., doxorubicin for anticancer activity) and solvent controls (DMSO <0.1%) are critical for validating results .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

SAR analysis requires systematic substitution of key moieties:

  • Aromatic rings : Replace 2,3-dimethylphenyl with fluorophenyl or methoxyphenyl to assess electron-withdrawing/donating effects .
  • Pyrazole core : Introduce methyl or ethyl groups at position 3 to evaluate steric hindrance .
  • Acetamide side chain : Modify phenoxy groups (e.g., trifluoromethoxy) to study hydrophobicity impacts . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases, guiding synthetic prioritization .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) or off-target effects. To address this:

  • Perform orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic inhibition assays) .
  • Validate target engagement using CRISPR knockouts or siRNA silencing in relevant cell lines .
  • Analyze metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .

Q. What methodologies are effective for identifying the compound’s molecular targets?

  • Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition of kinases like EGFR or CDK2 .
  • Transcriptomics : RNA-seq of treated cells can reveal downstream pathway modulation (e.g., apoptosis or inflammation markers) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility : Introduce polar groups (e.g., hydroxyl or sulfonyl) to the acetamide side chain .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents to block CYP450 oxidation .
  • Bioavailability : Formulate as nanocrystals or liposomal suspensions to enhance absorption in preclinical models (e.g., rodent PK studies) .

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